molecular formula C9H8BrFO2 B1426987 (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester CAS No. 885068-47-3

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Cat. No. B1426987
M. Wt: 247.06 g/mol
InChI Key: YBTIMQBJXNRZEQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Processes

  • The process of preparing related chemical compounds often involves reactions with malonic acid ester or similar substances. For instance, a process for preparing 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid involves a series of reactions including hydrolysis and reaction with a malonic acid ester (Charney & Al, 1966).

Chemical Synthesis and Applications

  • Innovative routes to synthesize esters with alternating acetic acid (or methyl) and propionic acid groups have been explored. For example, esters of 5-bromo-5′-bromomethylpyrromethenes were obtained by brominating appropriate carboxylic acids (Rowold & MacDonald, 1978).
  • Synthesis of 2-Fluoro-2-phenyl acetic acid from phenylglycine through fluorodeamination reaction has been reported, illustrating the flexibility in synthesizing related fluorine-containing compounds (Hamman et al., 1987).

Antimicrobial and Antitumor Activities

  • Some derivatives containing acetic acid ethyl esters have shown antimicrobial activity against certain microorganisms, although no antifungal activity against yeast-like fungi was observed (Demirbas et al., 2004).

Luminescent Properties

  • Substituted compounds such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester have been studied for their luminescent properties, which might be useful for metal sensing and laser dyes (Grummt et al., 2007).

Fluorophores Synthesis

  • The synthesis of specific fluorophores like Zinquin ester and acid, which are zinc(II)-specific, has been reported. These are significant for studying biological Zinc(II) and involve reactions with ethyl bromoacetate (Mahadevan et al., 1996).

Thermal Behavior and Stability

  • The thermal decomposition and stability of related compounds, such as the methyl esters of certain carboxylic acids, have been a subject of study, highlighting their stability up to the fusion point and decomposition products like CO2 and NH3 (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Safety And Hazards

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Future Directions

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Please consult a chemistry professional or database for specific information on “(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester”.


properties

IUPAC Name

methyl 2-(5-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTIMQBJXNRZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluorophenylacetic acid (5 g) in MeOH (200 mL) is added concentrated sulfuric acid (2 mL) and the solution is heated at 64° C. for 16 hours. The solution is evaporated in vacuo and the residue is taken up in EtOAc and washed with 10% sodium bicarbonate, brine and dried over sodium sulfate. The solution is filtered and evaporated in vacuo to afford (5-bromo-2-fluoro-phenyl)-acetic acid methyl ester (5.1 g). 1H NMR (300 MHz, CDCl3) □7.3-7.5 (m, 2H); 6.9 (m, 1H); 3.9 (s, 3H).
Quantity
5 g
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2 mL
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Quantity
200 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-2-fluoro-phenyl)-acetic acid (2.3 mmol) in MeOH (15 mL) was added 4N HCl in 1,4-dioxane (2 mL), and the reaction was stirred at 90° C. for 2 hours. The mixture was concentrated, and the residue was purified by silica gel chromatography to give the title compound.
Quantity
2.3 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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